

Fmoc-Glu(OAII)-OH molecular weight and formula

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Compound of Interest		
Compound Name:	Fmoc-Glu(OAII)-OH	
Cat. No.:	B557469	Get Quote

Technical Guide: Fmoc-Glu(OAII)-OH

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of Fmoc-L-Glu(OAll)-OH (N-α-Fmoc-L-glutamic acid γ-allyl ester), a key building block in peptide synthesis. It details the compound's physicochemical properties and its primary application.

Physicochemical Properties

Fmoc-Glu(OAII)-OH is a derivative of L-glutamic acid used extensively in Fmoc solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group provides temporary protection of the alphaamino group, while the allyl ester protects the side-chain carboxylic acid. This orthogonal protection scheme allows for selective deprotection, a critical feature in the synthesis of complex peptides.[3]

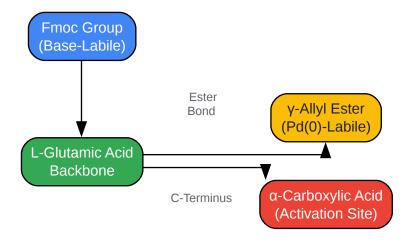
The key quantitative data for this compound are summarized below.



Property	Value	References
Molecular Formula	C23H23NO6	[4][5][6]
Molecular Weight	409.43 g/mol	[4][5][6]
CAS Number	133464-46-7	[4][5][6]
Appearance	White powder or crystalline powder	[7]
Melting Point	122 - 128 °C	[8]
Storage Temperature	2 - 8 °C	[1][2][7]

Core Structure and Functionality

The structure of **Fmoc-Glu(OAII)-OH** consists of three primary functional components: the L-glutamic acid backbone, the N-terminal Fmoc protecting group, and the γ-carboxyl allyl ester protecting group. This arrangement is crucial for its function in peptide synthesis.



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Logical relationship of functional groups in Fmoc-Glu(OAII)-OH.

Experimental Protocols & Applications

Primary Application: Peptide Synthesis





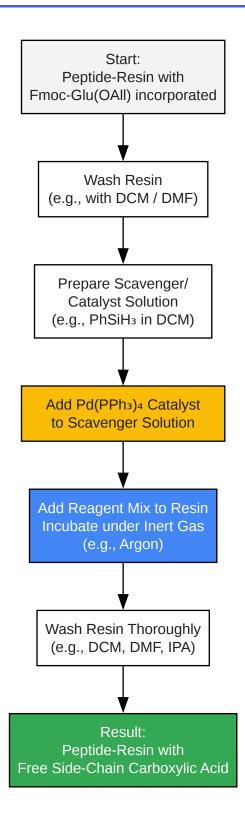


Fmoc-Glu(OAII)-OH is a standard reagent for introducing a glutamic acid residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.[1][2] The allyl group is an orthogonal protecting group to the acid-labile side-chain protectors (like Boc or tBu) and the base-labile Fmoc group.[3]

General Experimental Workflow: Deprotection

Detailed experimental protocols are highly dependent on the specific peptide sequence, the solid support used, and the scale of the synthesis. However, a generalized workflow for the selective deprotection of the allyl group is provided below. This step is typically performed to allow for on-resin modification of the glutamic acid side-chain, such as lactam bridge formation.





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General workflow for the palladium-catalyzed deprotection of the allyl ester.

Protocol for Allyl Group Removal:



- Resin Swelling: The peptide-bound resin is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Reagent Preparation: A solution of a scavenger, typically phenylsilane (PhSiH₃), is prepared in an anhydrous, deoxygenated solvent like DCM.
- Catalyst Addition: The palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added to the scavenger solution.[3] The solution is mixed until the catalyst dissolves.
- Reaction: The catalyst/scavenger solution is added to the reaction vessel containing the resin. The vessel is purged with an inert gas (e.g., Argon or Nitrogen) and agitated at room temperature for a specified time (e.g., 1-2 hours).
- Washing: Following the reaction, the resin is extensively washed with solvents such as DCM, DMF, and isopropanol (IPA) to remove the catalyst, cleaved protecting group, and scavenger byproducts.
- Verification: A small sample of the resin may be cleaved and analyzed via HPLC and Mass
 Spectrometry to confirm the complete removal of the allyl group.

This deprotection leaves the side-chain carboxyl group of the glutamic acid residue free for subsequent chemical modifications while the rest of the peptide remains fully protected on the solid support.

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